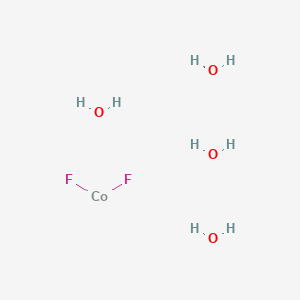
Cobalt fluoride (CoF2), tetrahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt fluoride (CoF2), tetrahydrate (8CI,9CI) is a chemical compound with the formula CoF2·4H2O. It is a pink crystalline solid that is antiferromagnetic at low temperatures. The compound is known for its use in various industrial and scientific applications due to its unique properties .
Méthodes De Préparation
Cobalt fluoride (CoF2), tetrahydrate can be prepared through several synthetic routes. One common method involves reacting cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride. The reactions are as follows :
- CoCl2 + 2HF → CoF2 + 2HCl
- CoO + 2HF → CoF2 + H2O
The tetrahydrate form can be obtained by dissolving cobalt(II) in hydrofluoric acid. Industrially, cobalt fluoride is produced by reacting cobalt(III) fluoride with water .
Analyse Des Réactions Chimiques
Cobalt fluoride (CoF2), tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Cobalt(II) fluoride can be oxidized to cobalt(III) fluoride using fluorine gas.
Reduction: It can be reduced by hydrogen at high temperatures to form cobalt metal and hydrogen fluoride.
Substitution: Cobalt fluoride can react with other halides to form different cobalt halide compounds.
Applications De Recherche Scientifique
Cobalt fluoride (CoF2), tetrahydrate has numerous applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Biology: Cobalt compounds are studied for their potential use in biological systems, including enzyme catalysis and as trace elements in nutrition.
Medicine: Research is ongoing into the use of cobalt compounds in medical treatments, including cancer therapy.
Industry: Cobalt fluoride is used in the production of optical materials, improving their quality and performance
Mécanisme D'action
The mechanism of action of cobalt fluoride (CoF2), tetrahydrate involves its interaction with various molecular targets and pathways. In catalytic applications, cobalt fluoride acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Cobalt fluoride (CoF2), tetrahydrate can be compared with other similar compounds, such as cobalt(II) chloride and cobalt(II) oxide. While all these compounds contain cobalt in the +2 oxidation state, cobalt fluoride is unique due to its fluoride ions, which impart different chemical properties and reactivity. Other similar compounds include iron(II) fluoride and nickel(II) fluoride, which share some properties but differ in their specific applications and reactivity .
Propriétés
Formule moléculaire |
CoF2H8O4 |
|---|---|
Poids moléculaire |
168.99 g/mol |
Nom IUPAC |
difluorocobalt;tetrahydrate |
InChI |
InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Clé InChI |
MNHUTFNEBYCZAF-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.F[Co]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


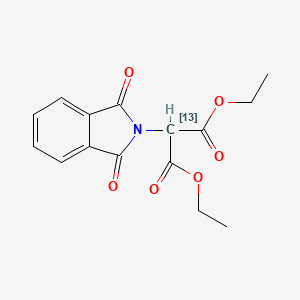


![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

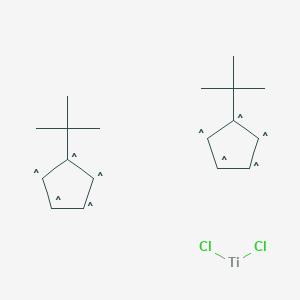
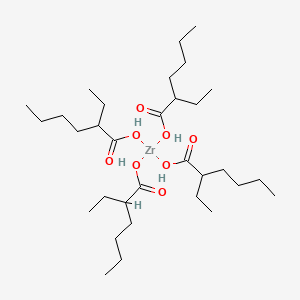
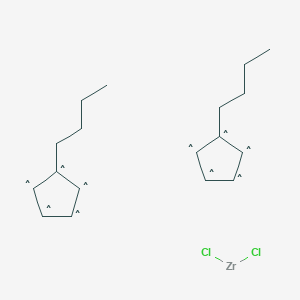
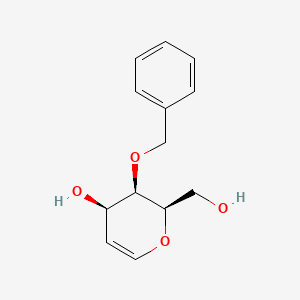

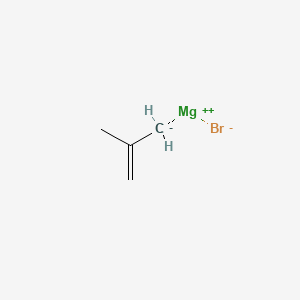
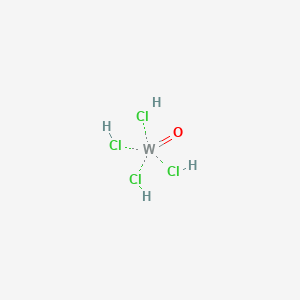

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
